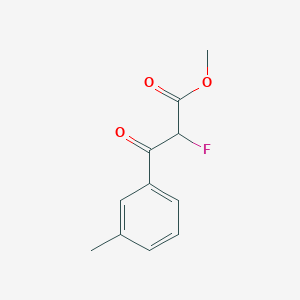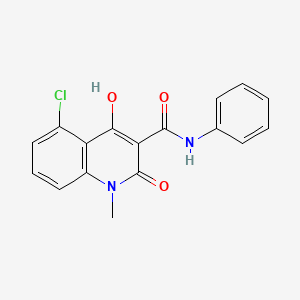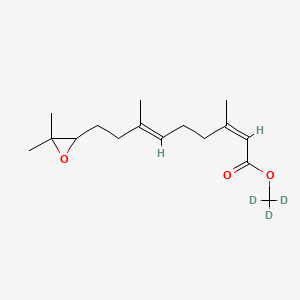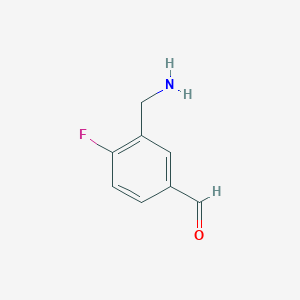
3-Fluorophenylboronic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenylboronic Acid-d4 is a deuterated derivative of 3-Fluorophenylboronic Acid, which is a boronic acid derivative. Boronic acids are known for their role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The deuterated form, this compound, is often used in research to study reaction mechanisms and pathways due to the presence of deuterium atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenylboronic Acid-d4 typically involves the introduction of deuterium atoms into the phenylboronic acid structure. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the loss of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorophenylboronic Acid-d4 undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Substitution Reagents: Various nucleophiles for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluorophenylboronic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and pathways, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool to study enzyme mechanisms.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Fluorophenylboronic Acid-d4 involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final biaryl product. The presence of deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorophenylboronic Acid: The non-deuterated form of the compound.
4-Fluorophenylboronic Acid: A positional isomer with the fluorine atom at the para position.
2-Fluorophenylboronic Acid: Another positional isomer with the fluorine atom at the ortho position.
Uniqueness
3-Fluorophenylboronic Acid-d4 is unique due to the presence of deuterium atoms, which makes it valuable for studying reaction mechanisms and pathways. The deuterium atoms can provide insights into kinetic isotope effects and help in understanding the detailed steps of chemical reactions.
Eigenschaften
Molekularformel |
C6H6BFO2 |
|---|---|
Molekulargewicht |
143.95 g/mol |
IUPAC-Name |
(2,3,4,6-tetradeuterio-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D |
InChI-Schlüssel |
KNXQDJCZSVHEIW-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])B(O)O)[2H] |
Kanonische SMILES |
B(C1=CC(=CC=C1)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)



![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)


